molecular formula C10H8N2S B3349743 1-Methyl-3-thiocyanato-1H-indole CAS No. 23518-17-4

1-Methyl-3-thiocyanato-1H-indole

Cat. No.: B3349743
CAS No.: 23518-17-4
M. Wt: 188.25 g/mol
InChI Key: YJXBUBLBWMUGPJ-UHFFFAOYSA-N
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Description

1-Methyl-3-thiocyanato-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-thiocyanato-1H-indole can be synthesized through the thiocyanation of 1-methylindole. A common method involves the use of potassium thiocyanate (KSCN) as the thiocyanating reagent. The reaction is typically carried out in an undivided electrochemical cell at room temperature (25°C) with a platinum anode and acetonitrile as the solvent . This method offers high yields and mild reaction conditions, making it an efficient and economical approach.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-thiocyanato-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Nucleophilic Substitution: Nucleophiles like amines or thiols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiocyanate group can yield sulfonyl derivatives, while nucleophilic substitution can produce various substituted indoles.

Scientific Research Applications

1-Methyl-3-thiocyanato-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-thiocyanato-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The thiocyanate group can undergo redox reactions, affecting cellular processes. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for unique chemical transformations and biological activities .

Properties

IUPAC Name

(1-methylindol-3-yl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c1-12-6-10(13-7-11)8-4-2-3-5-9(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXBUBLBWMUGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448387
Record name N-METHYL-3-THIOCYANATOINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23518-17-4
Record name N-METHYL-3-THIOCYANATOINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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